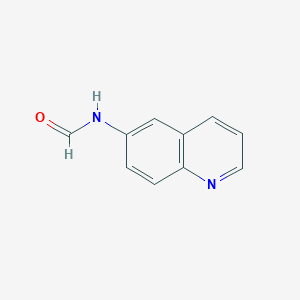
N-(quinolin-6-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinolin-6-yl)formamide: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The quinoline ring system is a key structural motif in many natural products and synthetic compounds with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing N-(quinolin-6-yl)formamide involves the formamidation of quinoline N-oxides using isocyanides. This reaction is catalyzed by molecular iodine and proceeds through the nucleophilic addition of isocyanide to quinoline N-oxides, followed by rearrangement in the presence of iodine . This metal-free reaction offers a broad substrate scope and 100% atom-economy, making it an efficient and environmentally friendly method.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable processes are often applied. This includes the use of reusable catalysts, solvent-free conditions, and microwave or ultraviolet irradiation-promoted synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(quinolin-6-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into quinoline-2-amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinoline-2-carboxylic acid, quinoline-2-amine, and various substituted quinoline derivatives .
Scientific Research Applications
N-(quinolin-6-yl)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of N-(quinolin-6-yl)formamide involves its interaction with various molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting DNA synthesis and cell division.
Oxidative Stress: It induces oxidative stress in cells, leading to apoptosis in cancer cells.
Enzyme Inhibition: this compound can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
- N-(quinolin-2-yl)formamide
- N-(quinolin-8-yl)formamide
- Quinoline-2-carboxylic acid
- Quinoline-2-amine
Uniqueness: N-(quinolin-6-yl)formamide is unique due to its specific substitution pattern on the quinoline ring, which influences its chemical reactivity and biological activity. Compared to other quinoline derivatives, it offers a distinct set of properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-quinolin-6-ylformamide |
InChI |
InChI=1S/C10H8N2O/c13-7-12-9-3-4-10-8(6-9)2-1-5-11-10/h1-7H,(H,12,13) |
InChI Key |
GXMFHKURQBVGGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
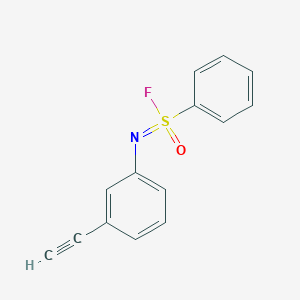
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)
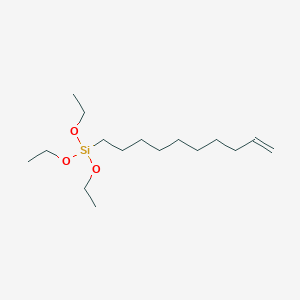
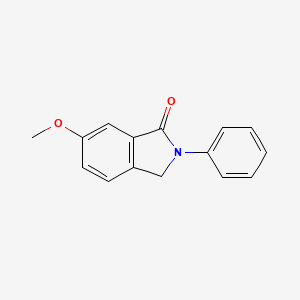
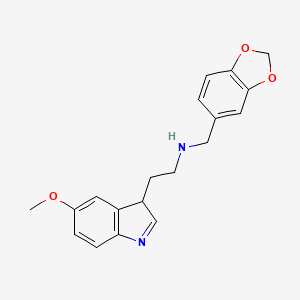
![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)

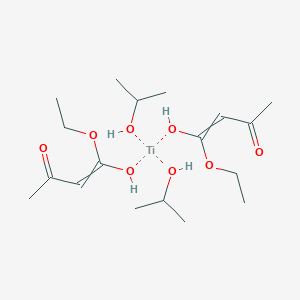


![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate](/img/structure/B14125821.png)
